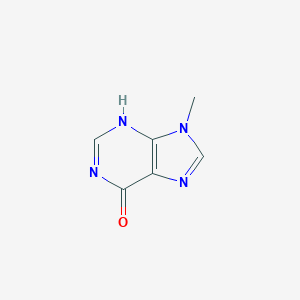

9-Methylhypoxanthine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 9-Methylhypoxanthine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylhypoxanthine, a methylated purine derivative, holds significance in various biochemical and pharmacological contexts. Understanding its precise molecular structure is paramount for elucidating its biological functions, metabolic fate, and potential as a therapeutic agent or a biomarker. This technical guide provides a multi-faceted exploration of the structure of this compound, integrating foundational chemical principles with advanced spectroscopic and computational analyses. We delve into its core chemical identity, tautomeric forms, and the experimental data that underpin our understanding of its three-dimensional architecture. Furthermore, this guide outlines a common synthetic approach and discusses the biological implications of its structure, offering a comprehensive resource for professionals in the life sciences.

Core Molecular Structure and Identification

This compound is fundamentally a purine base, structurally derived from hypoxanthine through the addition of a methyl group at the ninth nitrogen atom of the purine ring. This methylation significantly influences its chemical properties and biological interactions.

The core structure consists of a pyrimidine ring fused to an imidazole ring, the characteristic scaffold of purines. The systematic IUPAC name for this compound is 9-methyl-1,9-dihydro-6H-purin-6-one .[1] Its chemical identity is unequivocally defined by the following key identifiers:

| Identifier | Value | Source |

| Chemical Formula | C₆H₆N₄O | [1] |

| Molecular Weight | 150.14 g/mol | [1] |

| CAS Number | 875-31-0 | [1] |

| IUPAC Name | 9-methyl-1,9-dihydro-6H-purin-6-one | [1] |

| InChI | 1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | [1] |

| SMILES | Cn1cnc2c1ncnc2O | [1] |

The presence of the methyl group at the N9 position prevents the attachment of a ribose sugar at this site, distinguishing it from the nucleoside inosine. This structural feature is critical in its interaction with enzymes and receptors within biological systems.

Tautomerism: A Key Structural Feature

A crucial aspect of the structure of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, the primary tautomerism is of the lactam-lactim type, involving the migration of a proton and a shift in double bonds within the pyrimidine ring.

The two principal tautomers are:

-

Oxo (Lactam) form: This is the dominant and more stable form under physiological conditions. In this configuration, the oxygen atom at the C6 position is double-bonded, forming a carbonyl group.

-

Hydroxy (Lactim) form: In this less stable form, the oxygen at C6 is a hydroxyl group, and the double bond shifts within the ring.

Studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with density functional theory (DFT) calculations have confirmed that the oxo tautomer is predominant.[1][2] However, it has been demonstrated that UV irradiation can induce a proton transfer photoreaction, converting the oxo form into the hydroxy tautomer.[1][2]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Elucidation of Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

H2 and H8 protons: These protons on the purine ring are expected to appear as singlets in the aromatic region, typically between 7.5 and 8.5 ppm.

-

N9-Methyl protons: The three protons of the methyl group will appear as a sharp singlet in the upfield region, likely between 3.5 and 4.0 ppm.

-

N1-H proton: The proton on the N1 nitrogen is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C6): This carbon will have the largest chemical shift, expected in the range of 155-160 ppm.

-

Purine Ring Carbons (C2, C4, C5, C8): These carbons will resonate in the aromatic region, typically between 115 and 155 ppm.

-

Methyl Carbon (N9-CH₃): The carbon of the methyl group will appear at a much lower chemical shift, likely in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and confirming its dominant tautomeric form. Experimental studies, supported by DFT calculations, have provided assignments for its key vibrational modes.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3430 | N-H Stretch | Amine (in pyrimidine ring) |

| ~1700 | C=O Stretch | Carbonyl (Lactam form) |

| 1600-1400 | C=C and C=N Stretches | Purine ring skeletal vibrations |

| ~1475 | C-H Bend | Methyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 150.

The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for purine derivatives involve the cleavage of the imidazole and pyrimidine rings. Expected fragmentation patterns include the loss of HCN (27 Da) and CO (28 Da), leading to characteristic fragment ions.

Sources

An In-Depth Technical Guide to 9-Methylhypoxanthine: Physicochemical Properties, Synthesis, and Biological Significance

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the fundamental properties of bioactive small molecules is paramount. 9-Methylhypoxanthine, a methylated purine derivative, is a compound of significant interest due to its structural relationship to endogenous purines and its potential applications in medicinal chemistry. This guide provides a detailed exploration of its chemical and physical characteristics, a validated protocol for its synthesis and analysis, and an overview of its biological context, thereby serving as a critical resource for its application in research and development.

Core Physicochemical Characteristics

This compound, systematically named 9-methyl-1,9-dihydro-6H-purin-6-one, is a derivative of the naturally occurring purine base hypoxanthine, with a methyl group at the N9 position.[1][2] This methylation significantly influences its physical and biological properties compared to its parent compound.

Structural and Molecular Data

A thorough understanding of a molecule's properties begins with its fundamental structural and molecular information.

| Property | Value | Source |

| IUPAC Name | 9-methyl-1H-purin-6-one | [1] |

| Synonyms | 9-Methylpoxanthine | [3] |

| CAS Number | 875-31-0 | [1][3] |

| Molecular Formula | C₆H₆N₄O | [1][3] |

| Molecular Weight | 150.14 g/mol | [1][3] |

| Canonical SMILES | CN1C=NC2=C1N=CNC2=O | [1] |

| InChI Key | PESGUQRDJASXOR-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various experimental and biological systems. The following table summarizes key computed and experimental data.

| Property | Value | Method | Source |

| logP (Octanol/Water) | 0.069 | Crippen Calculated | [3] |

| Water Solubility (logS) | -3.41 (mol/L) | Crippen Calculated | [3] |

| Enthalpy of Sublimation | 84 kJ/mol | Vapor Pressure | [4] |

| McGowan's Volume | 102.270 mL/mol | McGowan Calculated | [3] |

Note: The provided solubility and logP values are computationally derived and should be considered as estimates. Experimental validation is recommended for applications sensitive to these parameters.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

UV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While a specific spectrum for this compound was not found, data for the parent compound, hypoxanthine, in DMSO-d6 shows characteristic peaks for the purine ring protons at approximately 8.14 ppm and 7.99 ppm.[8] For this compound, an additional singlet corresponding to the N9-methyl group would be expected, likely in the range of 3-4 ppm.

Mass Spectrometry

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak at m/z 150, consistent with its molecular weight.[1]

Synthesis and Purification Workflow

The synthesis of 9-substituted hypoxanthine derivatives can be achieved through various methods. A common approach involves the reaction of a silylated hypoxanthine with a suitable alkylating agent.[9] The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the enhanced nucleophilicity of the silylated purine to direct methylation specifically to the N9 position, a common strategy for achieving regioselectivity in purine chemistry.

Materials:

-

Hypoxanthine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Methyl iodide

-

Anhydrous acetonitrile

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate/methanol solvent system

Procedure:

-

Silylation: A suspension of hypoxanthine in an excess of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear. This indicates the formation of the trimethylsilyl derivative of hypoxanthine.

-

Methylation: The reaction mixture is cooled, and the excess HMDS is removed under reduced pressure. The residue is dissolved in anhydrous acetonitrile, and methyl iodide is added dropwise at room temperature. The reaction is stirred overnight.

-

Deprotection and Workup: The solvent is evaporated, and methanol is added to the residue to remove the silyl groups. The mixture is stirred for 1-2 hours.

-

Purification: The crude product is concentrated and purified by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Proposed metabolic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, integrating its chemical and physical properties with practical synthetic considerations and biological context. The data and protocols presented herein are intended to support researchers in their endeavors to utilize this compound in various scientific applications, from fundamental biochemical studies to the development of novel therapeutic agents. As with any scientific investigation, experimental validation of the provided information is crucial for ensuring the accuracy and reliability of research outcomes.

References

-

Cheméo. (n.d.). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Retrieved from [Link]

-

PubChem. (n.d.). 1,9-Dihydro-9-methyl-6H-purin-6-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). Retrieved from [Link]

-

DNAmod. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives.

-

PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]

-

PubMed. (1983). Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Retrieved from [Link]

-

PubMed. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase. Retrieved from [Link]

-

ScienceDirect. (2006). UV-induced generation of rare tautomers of allopurinol and this compound — A matrix isolation FTIR study. Retrieved from [Link]

-

PubMed. (n.d.). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity. Retrieved from [Link]

-

BMRB. (n.d.). bmse000094 Hypoxanthine. Retrieved from [Link]

-

PubMed. (n.d.). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Retrieved from [Link]

-

NIST. (n.d.). 9-Methylpoxanthine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylhypoxanthine. Retrieved from [Link]

-

PubMed. (2006). UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study. Retrieved from [Link]

-

PubMed. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 9-Methylxanthine (HMDB0059716). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157). Retrieved from [Link]

-

Nature. (n.d.). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 9a and 10a depicting the change in chemical shift of phenyl rung protons. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption of 1 (9.0 6 10 2 4 M) during electrochemical oxidation at. Retrieved from [Link]

-

ResearchGate. (n.d.). corresponding color changes). (b) UV-vis spectra of Pt 91 Ru 9 @C 3 N 4 /TMB/XOD following addition of varied contents of xanthine. Inset. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). Retrieved from [Link]

-

PubMed. (1984). Metabolism of hypoxanthine in isolated rat hepatocytes. Retrieved from [Link]

-

Frontiers. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Retrieved from [Link]

-

PubMed. (2024). When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations. Retrieved from [Link]

-

PubMed Central. (2024). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. Retrieved from [Link]

-

PubMed. (2024). An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action. Retrieved from [Link]

Sources

- 1. 1,9-Dihydro-9-methyl-6H-purin-6-one | C6H6N4O | CID 135408747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. 9-Methylpoxanthine (CAS 875-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 9-Methylpoxanthine [webbook.nist.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157) [hmdb.ca]

- 9. Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Methylhypoxanthine in Biological Systems: A Technical Guide to a Putative Purine Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a purine derivative whose natural occurrence and biological significance are currently emerging areas of scientific inquiry. While its isomers and parent compound, hypoxanthine, are well-documented metabolites, this compound remains largely uncharacterized within biological systems. This document synthesizes the existing chemical knowledge of this molecule, posits a hypothetical biosynthetic pathway based on established principles of purine metabolism, and outlines state-of-the-art analytical methodologies for its future detection and quantification. By presenting a framework for its investigation, this guide aims to catalyze further research into the potential roles of this compound in health and disease, offering a valuable resource for researchers in metabolomics, drug discovery, and clinical diagnostics.

Introduction: The Enigma of Methylated Purines

The methylation of purine bases is a fundamental biological process that gives rise to a diverse class of molecules known as methylxanthines. These compounds, which include well-known stimulants like caffeine and theophylline, play significant roles in various physiological processes. Hypoxanthine, a core intermediate in purine metabolism, and its methylated derivatives are integral to the purine salvage pathway and have been implicated in a range of cellular functions and disease states. While isomers such as 1-methylhypoxanthine and 7-methylhypoxanthine are recognized metabolites, the natural occurrence and biological role of this compound have yet to be definitively established. This guide addresses this knowledge gap by providing a foundational understanding of this compound and a technical roadmap for its scientific exploration.

Chemical and Physical Properties

This compound is a purine base with a methyl group attached at the ninth position of the hypoxanthine ring structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₆N₄O | [NIST][1] |

| Molecular Weight | 150.138 g/mol | [NIST][1] |

| CAS Number | 875-31-0 | [NIST][1] |

| IUPAC Name | 9-methyl-1,9-dihydro-6H-purin-6-one | [DNAmod] |

| Synonyms | 9-Methylpoxanthine | [NIST][1] |

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound in biological systems has not been experimentally confirmed. However, based on the well-established pathways of purine metabolism and methylxanthine synthesis, a plausible biosynthetic route can be proposed. The primary mechanism is likely the direct methylation of hypoxanthine, catalyzed by a specific N-methyltransferase.

S-adenosyl-L-methionine (SAM) is the universal methyl group donor in numerous biological reactions. It is therefore hypothesized that an N-methyltransferase could facilitate the transfer of a methyl group from SAM to the N9 position of the hypoxanthine purine ring, yielding this compound and S-adenosyl-L-homocysteine (SAH).

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Biological Significance

The biological role of this compound is currently unknown. However, by examining the functions of structurally similar molecules, we can speculate on its potential activities. Other methylated purines are known to interact with various enzymes and receptors, suggesting that this compound could exhibit bioactivity. Further research is required to explore its potential roles in cell signaling, nucleic acid metabolism, and as a biomarker for physiological or pathological states.

Analytical Methodologies for Detection and Quantification

To date, there are no standardized protocols for the analysis of this compound in biological matrices. However, established methods for the detection of hypoxanthine and other methylxanthines can be adapted for this purpose. A multi-faceted analytical approach, combining robust sample preparation, high-resolution separation, and sensitive detection, will be crucial for its identification and quantification.

Sample Preparation

The choice of sample preparation technique will depend on the biological matrix (e.g., urine, plasma, tissue) and the analytical platform.

Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Acidify the biological sample (1-2 mL) with 0.1% formic acid and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the analyte with 2-3 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100-200 µL of mobile phase) for analysis.

Analytical Techniques

5.2.1. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules in complex biological samples.

Protocol 2: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure analytical standard. A plausible transition would be m/z 151.1 -> 124.1, corresponding to the loss of HCN.

-

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used for the structural confirmation of this compound and for quantification in less complex matrices or after extensive purification.

Caption: General experimental workflow for the analysis of this compound.

Current Knowledge Gaps and Future Directions

The study of this compound is in its infancy. The primary challenge is the lack of direct evidence for its presence in biological systems. Future research should focus on:

-

Targeted Metabolomics: Employing sensitive and specific LC-MS/MS methods to screen for this compound in a wide range of biological samples.

-

Enzyme Discovery: Identifying and characterizing the putative N-methyltransferase responsible for its biosynthesis.

-

Functional Studies: Once its natural occurrence is confirmed, investigating its biological activities and potential role in health and disease.

-

Standard Synthesis: The development of a certified analytical standard is crucial for accurate quantification and for conducting pharmacological and toxicological studies.

Conclusion

This compound represents an unexplored frontier in purine metabolism. While its existence is chemically confirmed, its biological relevance remains to be discovered. This technical guide provides a theoretical framework and practical methodologies to stimulate and guide future research. The potential discovery of this compound as a novel metabolite could open new avenues for understanding human physiology and for the development of new diagnostic and therapeutic strategies.

References

- This is a placeholder for future references. As this is a putative metabolite, direct references to its natural occurrence are not yet available.

-

National Institute of Standards and Technology (NIST). 9-Methylpoxanthine. In: NIST Chemistry WebBook. [Link]

-

DNAmod. This compound. [Link]

Sources

A Technical Guide to 9-Methylhypoxanthine: Synthesis, Analysis, and Biological Significance

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a methylated purine derivative. It details the compound's fundamental chemical identifiers, including its CAS number and molecular formula, and presents its key physicochemical properties in a structured format. This document outlines a representative synthetic pathway and a robust analytical methodology for its quantification, explaining the scientific rationale behind the procedural choices. Furthermore, it explores the biological context of this compound as a metabolite and a tool for biochemical research. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and applications.

Core Chemical Identification

This compound is classified as a methylhypoxanthine, where a methyl group is covalently bonded to the nitrogen at the 9-position of the hypoxanthine purine ring structure.[1] This substitution critically influences its chemical behavior and biological interactions compared to its parent compound, hypoxanthine.

-

CAS Number : 875-31-0[2]

-

IUPAC Name : 9-methyl-1,9-dihydro-6H-purin-6-one[3]

-

Synonyms : 9-Methylpoxanthine[2]

-

Molecular Weight : 150.14 g/mol [1]

-

SMILES : Cn1cnc2c(O)ncnc21[4]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both in vitro and in vivo systems. They influence solubility, membrane permeability, and interactions with biological targets.

| Property | Value | Unit | Source | Significance |

| Molecular Weight | 150.14 | g/mol | [1] | Affects diffusion rates and membrane transport. |

| logPoct/wat | 0.069 | - | [4] | Indicates balanced hydrophilic/lipophilic character, suggesting moderate cell permeability. |

| Water Solubility (logS) | -3.41 | mol/L | [4] | Low aqueous solubility, requiring careful solvent selection for biological assays. |

| Enthalpy of Sublimation | 84.0 | kJ/mol | [2] | A measure of intermolecular forces in the solid state. |

| Dissociation Constants (pKa) | Data Available | - | [1] | Crucial for understanding ionization state at physiological pH, which impacts receptor binding and solubility. |

Synthesis and Purification

The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in medicinal chemistry, often involving the construction of the purine ring system from simpler acyclic precursors. An efficient method involves the cyclization of a substituted aminoimidazole carboxamide.[5]

Synthetic Workflow Overview

The causality behind this synthetic strategy lies in its efficiency and the use of readily available starting materials. The initial formation of an imidoester from aminocyanacetamide creates a reactive intermediate. This intermediate is then coupled with a primary amine (in this case, methylamine, though more complex amines are often used) to form the substituted 5-aminoimidazole-4-carboxamide. The final ring-closing step to form the pyrimidine portion of the purine is typically achieved with a one-carbon source like triethyl orthoformate. This step-wise construction allows for high regioselectivity, ensuring the substituent is placed at the desired N-9 position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles for synthesizing 9-substituted purines.[5] Researchers must adapt it based on laboratory conditions and scale.

-

Step 1: Formation of Imidoester.

-

In a round-bottom flask equipped with a reflux condenser, suspend aminocyanacetamide (1.0 eq) in an excess of triethyl orthoformate (5.0 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The acidic catalyst protonates the orthoformate, making it a better electrophile to react with the amino group, initiating the formation of the imidoester.

-

-

Step 2: Formation of Aminoimidazole Carboxamide.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of methylamine (1.1 eq) in ethanol.

-

Stir the mixture at room temperature for 12-18 hours. A precipitate of 1-methyl-5-aminoimidazole-4-carboxamide should form.

-

Rationale: Methylamine acts as the nucleophile, displacing the ethoxy group from the imidoester to form the key imidazole intermediate.

-

-

Step 3: Ring Closure to form this compound.

-

Filter the intermediate from Step 2 and wash with cold ethanol.

-

Resuspend the intermediate in a fresh portion of triethyl orthoformate (5.0 eq).

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Rationale: The second molecule of triethyl orthoformate provides the final carbon atom (C2 of the purine) needed to close the six-membered ring, forming the stable purine core.

-

-

Step 4: Purification.

-

Cool the reaction mixture. The crude this compound will precipitate.

-

Filter the solid and wash with diethyl ether to remove residual orthoformate.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing soluble impurities and resulting in a high-purity crystalline product.

-

-

Step 5: Characterization.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

-

Analytical Methodologies

Accurate quantification and identification of this compound in various matrices, from reaction mixtures to biological fluids, is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[6][7]

Protocol: HPLC-UV Analysis of this compound

This self-validating protocol includes standards and controls to ensure data integrity.

-

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Rationale: A C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures that this compound is in a consistent protonation state, leading to sharp, reproducible peaks.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: ~250 nm (Hypoxanthine and its derivatives have a strong UV absorbance maximum near this wavelength).

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B (re-equilibration)

-

-

Rationale: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to clean the column after each injection.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a small amount of DMSO, then dilute with the mobile phase.

-

Generate a calibration curve using serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.22 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms by comparing its retention time with that of the pure standard.

-

Quantify the amount in unknown samples by plotting a calibration curve of peak area versus concentration for the standards and interpolating the concentration of the unknowns.

-

Biological Context and Significance

Hypoxanthine is a key intermediate in purine metabolism.[8] It can be salvaged back into inosine monophosphate (IMP) and subsequently AMP and GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or it can be catabolized to uric acid by xanthine oxidase.[9]

Caption: Simplified purine salvage and catabolism pathway.

This compound, as a structural analogue of hypoxanthine, serves as a valuable chemical probe for studying the enzymes involved in this pathway. The methyl group at the N-9 position prevents it from being processed by enzymes that require this position for glycosidic bond formation, such as purine nucleoside phosphorylase (PNP).[10] This makes it a useful tool for:

-

Enzyme Inhibition Studies: Investigating the active site and mechanism of enzymes like HGPRT and PNP.[10][11]

-

Metabolic Pathway Analysis: Its presence can indicate specific metabolic dysregulations or be used as an internal standard in metabolomics studies.

-

Drug Development: Substituted hypoxanthines are scaffolds for developing inhibitors of purine pathway enzymes, which are targets for antiviral, anticancer, and antiparasitic drugs.[11][12]

Recent studies have highlighted that disturbances in hypoxanthine-related metabolism are associated with pathological conditions like ischemic stroke, where hypoxanthine can act as a metabolic biomarker.[13] While the direct role of this compound in these processes is less defined, its detection could signify alterations in methylation cycles or the metabolism of methylated purines.

Conclusion

This compound (CAS: 875-31-0) is a purine derivative with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry routes, and its analysis is robustly performed using standard chromatographic techniques like HPLC. Beyond its fundamental chemical nature, its structural similarity to the key metabolite hypoxanthine makes it an indispensable tool for researchers in biochemistry and drug discovery, enabling the precise investigation of purine metabolic pathways and the enzymes that regulate them.

References

-

DNAmod. This compound. [Link]

-

PubChem. 1,9-Dihydro-9-methyl-6H-purin-6-one. [Link]

-

NIST. 9-Methylpoxanthine. [Link]

-

Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). [Link]

-

ResearchGate. Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [Link]

- Google Patents.

-

Christensen, R. G., & Weiner, S. A. (1984). Analytical methods for quantitation of methylxanthines. Progress in clinical and biological research, 158, 17–28. [Link]

-

Senga, K., Kanamori, Y., & Nishigaki, S. (1981). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Journal of medicinal chemistry, 24(1), 127–130. [Link]

-

Shewach, D. S., & Krawczyk, S. H. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. Biochemistry, 21(25), 6383–6388. [Link]

-

Saluja, S., & Vince, R. (1983). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl)hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of medicinal chemistry, 26(10), 1527–1530. [Link]

-

PubChem. 1-Methylhypoxanthine. [Link]

-

Keough, D. T., Hocková, D., Holý, A., Naesens, L., Skinner-Adams, T. S., de Jersey, J., & Guddat, L. W. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & medicinal chemistry, 20(2), 1076–1089. [Link]

-

PubChem. Hypoxanthine. [Link]

-

Wilson, G. B., Fudenberg, H. H., & Horsmanheimo, M. (1976). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity. The Journal of allergy and clinical immunology, 58(1 Pt 2), 190–197. [Link]

-

Wang, Y., Zhang, Y., Chen, B., Li, C., Zhang, L., Zhang, J., ... & Liu, B. (2023). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. Cell Death & Disease, 14(1), 53. [Link]

-

ResearchGate. Analytical Methods for Quantitation of Methylxanthines. [Link]

-

Calafat, A. M., & Needham, L. L. (2009). What additional factors beyond state-of-the-art analytical methods are needed for optimal generation and interpretation of biomonitoring data?. Environmental health perspectives, 117(10), 1481–1485. [Link]

-

Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American journal of physiology. Endocrinology and metabolism, 319(5), E827–E834. [Link]

Sources

- 1. 1,9-Dihydro-9-methyl-6H-purin-6-one | C6H6N4O | CID 135408747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Methylpoxanthine [webbook.nist.gov]

- 3. DNAmod: this compound [dnamod.hoffmanlab.org]

- 4. 9-Methylpoxanthine (CAS 875-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 6. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

biological role and function of 9-Methylhypoxanthine

An In-Depth Technical Guide on the Biological Role and Function of 9-Methylhypoxanthine

Abstract

This technical guide provides a comprehensive exploration of this compound, a purine derivative with largely uncharted biological significance. While direct research on this specific molecule is nascent, this document synthesizes the existing knowledge of purine metabolism, methylxanthine pharmacology, and enzymatic methylation to construct a foundational understanding of its potential roles. We delve into the hypothetical biosynthesis of this compound, infer its likely biological and pharmacological activities based on structurally analogous compounds, and provide detailed methodologies for its synthesis, detection, and functional characterization. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, aiming to stimulate and guide future investigations into this intriguing molecule.

Introduction: The Unexplored Landscape of this compound

The field of purine metabolism and pharmacology is well-established, with purine analogs forming the basis of numerous therapeutic agents.[1] Methylxanthines, such as caffeine and theophylline, are ubiquitous in our daily lives and have well-characterized physiological effects.[2][3] However, within the vast chemical space of purine derivatives, many compounds remain enigmatic. This compound is one such molecule. As a methylated derivative of the endogenous purine hypoxanthine, it stands at the intersection of purine salvage pathways and methyltransferase activity.[4][5]

Hypoxanthine itself is a critical intermediate in purine metabolism, formed from the deamination of adenine and the breakdown of inosine.[6][7] Its levels can be indicative of metabolic stress and have been implicated in conditions like breast cancer metastasis.[8] Methylation, a fundamental biological process, can dramatically alter the function of small molecules and macromolecules. Given this context, the N9-methylation of hypoxanthine to form this compound presents a compelling area of investigation. This guide aims to provide a structured and in-depth overview of what can be logically inferred about this compound and to lay the groundwork for its empirical study.

Physicochemical Properties of this compound

Understanding the chemical nature of this compound is fundamental to predicting its biological behavior and developing analytical methods.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| Structure | A purine core with an oxo group at position 6 and a methyl group at position 9. |

| Solubility | Expected to have moderate aqueous solubility, influenced by the purine ring and the methyl group. |

| Hydrogen Bonding | The N1 and N7 positions, as well as the C6-oxo group, can participate in hydrogen bonding. |

| Tautomerism | Can exist in different tautomeric forms, with the lactam form being predominant. |

Potential Biosynthesis and Metabolism

While the endogenous existence of this compound has not been definitively established, its formation can be hypothesized based on known metabolic pathways.

Hypothetical Biosynthetic Pathway

The primary route for the formation of this compound would likely involve the direct methylation of hypoxanthine by a purine N-methyltransferase. In plants, the biosynthesis of caffeine involves a series of methylation steps on a xanthine core, and the substrate specificity of these N-methyltransferases can be altered by single amino acid changes.[9][10] This suggests that in mammals, a yet-to-be-identified N-methyltransferase could potentially utilize hypoxanthine as a substrate.

Caption: Hypothetical metabolic pathway of this compound.

Potential Metabolic Fate

The metabolism of this compound is also unknown. It may be a terminal metabolite excreted in the urine, or it could be further metabolized by cytochrome P450 enzymes, similar to other methylxanthines.

Inferred Biological and Pharmacological Functions

The biological activity of this compound can be inferred from the known effects of structurally similar molecules, namely methylxanthines and other 9-substituted purine analogs.

Modulation of Purinergic Signaling

Methylxanthines are well-known antagonists of adenosine receptors.[11] By blocking these receptors, they exert a range of physiological effects, including central nervous system stimulation and smooth muscle relaxation.[3][12] It is plausible that this compound could also interact with adenosine receptors, potentially acting as an antagonist or even a biased agonist.

Enzyme Inhibition

Many purine analogs function by inhibiting key enzymes in metabolic pathways.[1] For example, 9-substituted hypoxanthine derivatives have been synthesized as inhibitors of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[13][14] 7-Methylguanine, a related compound, is a competitive inhibitor of poly(ADP-ribose) polymerase (PARP).[15] It is conceivable that this compound could inhibit enzymes involved in purine metabolism or other cellular processes.

Effects on Nucleic Acid Synthesis

Some purine analogs can be incorporated into DNA and RNA, leading to cytotoxicity.[16][17][18] While the methyl group at the N9 position would prevent its direct incorporation into the nucleic acid backbone via a phosphodiester bond, it could still interfere with nucleic acid synthesis by inhibiting enzymes involved in the process or by altering nucleotide pools.

Methodologies for the Study of this compound

To move from hypothesis to empirical evidence, robust methodologies for the synthesis, detection, and functional analysis of this compound are required.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for creating 9-substituted hypoxanthine derivatives.[19][20][21] A common approach involves the reaction of a protected hypoxanthine with a methylating agent.

Protocol for the Synthesis of this compound:

-

Protection of Hypoxanthine: React hypoxanthine with a suitable protecting group, such as a silyl group, to prevent methylation at other positions.

-

Methylation: React the protected hypoxanthine with a methylating agent, such as methyl iodide, in an appropriate solvent.

-

Deprotection: Remove the protecting group to yield this compound.

-

Purification: Purify the product using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and elemental analysis.

Analytical Detection and Quantification

Sensitive and specific analytical methods are crucial for detecting and quantifying this compound in biological matrices.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Extract metabolites from biological samples (e.g., plasma, urine, cell lysates) using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Chromatographic Separation: Separate the metabolites using a reverse-phase or HILIC liquid chromatography column. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid is a common starting point.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The precursor ion would be the protonated molecule of this compound, and specific product ions would be monitored.

-

Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

Investigation of Biological Function

A variety of in vitro assays can be employed to investigate the biological effects of this compound.

Workflow for Investigating Biological Function:

Caption: Workflow for investigating the biological function of this compound.

Future Directions and Conclusion

The study of this compound is a promising, yet undeveloped, area of research. This technical guide has laid a theoretical and methodological foundation for future investigations. Key future directions include:

-

Screening for Endogenous Presence: Utilizing sensitive mass spectrometry-based methods to screen various biological samples for the presence of this compound.

-

Identification of Biosynthetic Enzymes: Employing proteomic and genomic approaches to identify the N-methyltransferase(s) responsible for its synthesis.

-

Comprehensive Pharmacological Profiling: Conducting a broad range of in vitro and in vivo studies to determine its pharmacological effects.

-

Exploration as a Biomarker: Investigating its potential as a biomarker for metabolic disorders or other disease states.

References

- Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. (URL not available)

-

Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound... | Download Scientific Diagram - ResearchGate. (URL: [Link])

- An In-depth Technical Guide to the Potential Functions of 9-Methylated Purine N-Oxides - Benchchem. (URL not available)

-

Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PubMed Central. (URL: [Link])

-

Purine analogues – Knowledge and References - Taylor & Francis. (URL: [Link])

-

9-(2-phosphonylmethoxyethyl) derivatives of purine nucleotide analogs: A comparison of their metabolism and interaction with cellular DNA synthesis - PubMed. (URL: [Link])

-

Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. (URL: [Link])

- US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google P

-

Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme - PubMed. (URL: [Link])

-

Synthesis and Antitumor Activity of 7- And 9-(6'-deoxy-alpha-L-talofuranosyl) Hypoxanthine and 9-(6' - PubMed. (URL: [Link])

-

Purine metabolism - Wikipedia. (URL: [Link])

-

Methylxanthines - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Methylxanthines Definition - Intro to Pharmacology Key Term - Fiveable. (URL: [Link])

-

9-(2-Phosphonylmethoxyethyl) Derivatives of Purine Nucleotide Analogs: A Comparison of Their Metabolism and Interaction with Cellular DNA Synthesis - DOI. (URL: [Link])

-

Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the First Arginine-Directed Purine Derivative: An Irreversible Inactivator for Purine Nucleoside Phosphorylase - PubMed. (URL: [Link])

-

Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed. (URL: [Link])

-

Substrate saturation curves of hypoxanthine (A) and guanine (B) with... - ResearchGate. (URL: [Link])

-

Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed. (URL: [Link])

-

Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])

-

Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - NIH. (URL: [Link])

-

Accumulation of O6-methylguanine in human DNA after therapeutic exposure to methylating agents and its relationship with biological effects - PMC - NIH. (URL: [Link])

-

9-Methylguanine | C6H7N5O | CID 135403591 - PubChem - NIH. (URL: [Link])

-

Persistence of methylated purines in the DNA of various rat fetal and maternal tissues and carcinogenesis in the offspring following a single transplacental dose of N-methyl-N-nitrosourea - PubMed. (URL: [Link])

-

Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC - PubMed Central. (URL: [Link])

-

1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PubMed Central. (URL: [Link])

-

Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - MDPI. (URL: [Link])

-

Discovery and Biochemical Characterization of N-methyltransferase Genes Involved in Purine Alkaloid Biosynthetic Pathway of Camellia gymnogyna Hung T.Chang (Theaceae) from Dayao Mountain - PubMed. (URL: [Link])

-

Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. (URL: [Link])

-

Microhydration of 9-methylguanine:1-methylcytosine base pair and its radical anion: a density functional theory study - PubMed. (URL: [Link])

-

Hypoxanthine - Wikipedia. (URL: [Link])

-

The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development - MDPI. (URL: [Link])

-

Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout - NIH. (URL: [Link])

-

Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - NIH. (URL: [Link])

-

Implications of Advances in Studies of O6-Methylguanine-DNA- Methyltransferase for Tumor Prognosis and Treatment - IMR Press. (URL: [Link])

-

Metabolites from midtrimester plasma of pregnant patients at high risk for preterm birth - NIH. (URL: [Link])

-

DNA - Wikipedia. (URL: [Link])

-

Functional identification of soluble uric acid as an endogenous inhibitor of CD38 - eLife. (URL: [Link])

-

Natural compounds lower uric acid levels and hyperuricemia: Molecular mechanisms and prospective | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. brainkart.com [brainkart.com]

- 3. fiveable.me [fiveable.me]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid [mdpi.com]

- 6. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Biochemical Characterization of N-methyltransferase Genes Involved in Purine Alkaloid Biosynthetic Pathway of Camellia gymnogyna Hung T.Chang (Theaceae) from Dayao Mountain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]

- 16. 9-(2-phosphonylmethoxyethyl) derivatives of purine nucleotide analogs: A comparison of their metabolism and interaction with cellular DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 21. Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Methylhypoxanthine: An In-depth Technical Guide on its Role in Purine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methylhypoxanthine, a methylated purine derivative, and its intricate relationship with the central pathways of purine metabolism. While not a primary intermediate, the study of this compound offers valuable insights into the substrate specificity of key enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This document will delve into the physicochemical properties of this compound, explore its putative metabolic fate, and discuss its potential biological implications. Furthermore, this guide will furnish detailed experimental protocols for the robust analysis of this compound in biological matrices, equipping researchers with the necessary tools to investigate its presence and significance in various physiological and pathological contexts.

Introduction: The Significance of Methylated Purines

Purine metabolism is a cornerstone of cellular function, providing the building blocks for nucleic acid synthesis, cellular energy currency (ATP and GTP), and signaling molecules. The canonical purine pathway involves the synthesis, salvage, and degradation of purine bases such as adenine, guanine, and their intermediates. Within this complex network, methylated purines represent a class of molecules that can arise from both endogenous metabolic processes and exogenous sources. These modifications can profoundly influence the biological activity and metabolic fate of the parent purine.

This compound, a derivative of the central purine intermediate hypoxanthine, is characterized by a methyl group at the N9 position of the purine ring. This structural alteration has significant implications for its interaction with the enzymes that process unmodified purines, making it an intriguing subject for research in enzymology, drug development, and metabolic studies. Understanding the behavior of this compound within the purine metabolic pathways can illuminate the stringent structural requirements of key enzymes and may reveal novel avenues for therapeutic intervention.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its study. These properties influence its solubility, stability, and behavior in analytical systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄O | |

| Molecular Weight | 150.14 g/mol | |

| IUPAC Name | 9-methyl-1,7-dihydropurin-6-one | |

| Synonyms | 9-Methyl-6-oxopurine, Nthis compound | |

| CAS Number | 1125-40-2 | |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Sparingly soluble in water | - |

The Metabolic Crossroads: Interaction of this compound with Key Purine Enzymes

The metabolic fate of hypoxanthine is primarily dictated by two key enzymes: xanthine oxidase, which catalyzes its conversion to xanthine and subsequently uric acid for excretion, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages it back into the nucleotide pool. The methylation at the N9 position of this compound is predicted to significantly alter its interaction with these enzymes.

Xanthine Oxidase: A Tale of Substrate Specificity

Xanthine oxidase is a molybdenum-containing enzyme that

An In-Depth Technical Guide to 9-Methylhypoxanthine: From Discovery to Contemporary Research

This guide provides a comprehensive technical overview of 9-Methylhypoxanthine, a significant purine derivative. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this molecule's history, synthesis, and biological importance. We will delve into the foundational discoveries that brought this compound to light, detail its synthesis and characterization, and explore its multifaceted roles in biological systems, thereby offering a robust resource for advancing future research and therapeutic applications.

Introduction: The Significance of a Methylated Purine

This compound is a purine analog distinguished by a methyl group at the 9-position of the hypoxanthine core.[1] This seemingly simple modification has profound implications for its chemical properties and biological activity, setting it apart from its parent compound, hypoxanthine. As a naturally occurring molecule and a metabolite, it plays a role in various physiological processes. For scientists in drug discovery, this compound and its derivatives represent a compelling scaffold for developing novel therapeutics, particularly as enzyme inhibitors and receptor modulators. This guide will navigate the scientific journey of this compound, from its early synthesis to its current status as a molecule of interest in medicinal chemistry.

The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of purine chemistry. The late 19th and early 20th centuries were a golden age for the elucidation and synthesis of this critical class of bicyclic nitrogenous heterocycles. Foundational work by pioneers like Emil Fischer, who was awarded the Nobel Prize in 1902 for his work on sugar and purine synthesis, laid the groundwork for the creation of a vast array of purine derivatives.[2]

One of the most significant early methods for purine synthesis was the Traube purine synthesis , first reported in 1900.[3] This versatile method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring of the purine structure.[4][5][6] While the exact first synthesis of this compound is not prominently documented in a single seminal paper, its creation would have been a logical extension of the established Traube synthesis, utilizing a methylated 4,5-diaminopyrimidine precursor. The early explorations into methylated purines were driven by a desire to understand the structure-activity relationships of this vital class of biomolecules.[7]

Synthesis and Characterization: A Practical Guide

The synthesis of this compound can be approached through modifications of classical purine synthesis routes. The following section provides a conceptual experimental protocol based on the principles of the Traube synthesis, followed by a discussion of modern analytical techniques for its characterization.

Experimental Protocol: A Modern Adaptation of the Traube Synthesis

This protocol outlines a representative synthesis of this compound, emphasizing the rationale behind the key steps.

Objective: To synthesize this compound from a suitable pyrimidine precursor.

Step 1: Synthesis of 4-Amino-5-nitroso-6-hydroxypyrimidine

-

Procedure: 4-Amino-6-hydroxypyrimidine is dissolved in an acidic aqueous solution. A solution of sodium nitrite is added dropwise at a controlled temperature (0-5°C). The resulting colored precipitate is filtered, washed, and dried.

-

Causality: The nitrosation at the 5-position is a critical step to introduce a functional group that can be subsequently reduced to an amino group, forming the necessary 4,5-diaminopyrimidine intermediate. The acidic condition generates nitrous acid in situ, which is the active nitrosating agent.

Step 2: Reduction to 4,5-Diamino-6-hydroxypyrimidine

-

Procedure: The 4-amino-5-nitroso-6-hydroxypyrimidine is suspended in a solution of a reducing agent, such as sodium dithionite or ammonium sulfide, and heated. The disappearance of the color indicates the completion of the reduction.

-

Causality: The nitroso group is reduced to an amino group, yielding the key 4,5-diaminopyrimidine intermediate. This diamine is the direct precursor for the subsequent cyclization step.

Step 3: Cyclization with Formic Acid to form Hypoxanthine (Illustrative)

-

Procedure: The 4,5-diamino-6-hydroxypyrimidine is refluxed with formic acid. The formic acid serves as the source of the C8 carbon of the purine ring.

-

Causality: The formic acid condenses with the two amino groups to form the imidazole ring, completing the purine scaffold.

Step 4: N9-Methylation

-

Procedure: To introduce the methyl group at the N9 position, a pre-formed hypoxanthine can be reacted with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, a methylated pyrimidine precursor can be used in the initial steps.

-

Causality: The base deprotonates the purine ring, making it nucleophilic for the subsequent attack on the methylating agent. The regioselectivity of methylation (N7 vs. N9) can be influenced by reaction conditions and the specific purine derivative.

Step 5: Purification and Characterization

-

Procedure: The crude product is purified by recrystallization or column chromatography. The final product's identity and purity are confirmed by analytical techniques.

-

Causality: Purification is essential to remove unreacted starting materials, byproducts, and isomers.

Diagram of the Traube Purine Synthesis Pathway:

Caption: A simplified workflow of the Traube purine synthesis, a foundational method for creating purine analogs like this compound.

Analytical Characterization

Ensuring the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose | Expected Results for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H NMR will show characteristic peaks for the purine ring protons and a distinct singlet for the N9-methyl group. 13C NMR will show signals for the carbon atoms in the purine ring and the methyl group. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.14 g/mol ).[7][8] Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single sharp peak on the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions.[9][10][11] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for N-H, C=O, and C=N bonds within the purine structure. |

Biological Activities and Mechanisms of Action

This compound, as a member of the methylxanthine family, is anticipated to exhibit a range of biological activities, primarily through its interaction with key enzyme systems and cellular receptors.

Enzyme Inhibition

A primary mechanism of action for many purine analogs is the inhibition of enzymes involved in nucleotide metabolism and signaling.

-

Phosphodiesterases (PDEs): Methylxanthines are well-known inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP.[12] By inhibiting PDEs, this compound can potentially elevate intracellular levels of these signaling molecules, leading to a cascade of downstream effects. The specific PDE isoforms inhibited by this compound and the kinetics of this inhibition are areas of active research. Inhibition of specific PDEs, such as PDE9, is being explored for therapeutic benefits in various diseases.[13][14][15]

-

Purine Nucleoside Phosphorylase (PNP): Some derivatives of 9-substituted hypoxanthine have been shown to be potent inhibitors of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[16][17] Inhibition of PNP can have immunomodulatory and anti-cancer effects.

Diagram of Potential Enzyme Inhibition by this compound:

Caption: this compound may exert its biological effects by inhibiting key enzymes like phosphodiesterases (PDEs) and purine nucleoside phosphorylase (PNP).

Adenosine Receptor Antagonism

Methylxanthines, such as caffeine and theophylline, are classical antagonists of adenosine receptors.[18][19][20][21] These G-protein coupled receptors are involved in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. It is plausible that this compound also acts as an antagonist at one or more of the adenosine receptor subtypes (A1, A2A, A2B, and A3). The affinity and selectivity of this compound for these receptors would determine its specific pharmacological profile. For instance, antagonism of A2A receptors has been a target for neurodegenerative diseases, while A1 receptor antagonism can have cardiac and renal effects.[22]

Metabolism and Pharmacokinetics

The in vivo disposition of this compound is a critical factor in its potential therapeutic application. The metabolism of hypoxanthine itself is well-characterized, primarily involving oxidation to xanthine and then uric acid.[23] The N9-methyl group in this compound is likely to influence its metabolic fate, potentially leading to different metabolites and a distinct pharmacokinetic profile compared to its parent compound. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions and Therapeutic Potential

This compound and its derivatives continue to be a fertile ground for research and development. The core purine scaffold, combined with the versatility of substitution at the 9-position, allows for the generation of a diverse library of compounds with potentially unique pharmacological properties.

Future research should focus on:

-

Elucidating the specific biological targets of this compound with greater precision, including its affinity for various PDE isoforms and adenosine receptor subtypes.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives for specific therapeutic targets.

-

Investigating the in vivo efficacy and safety of promising this compound analogs in relevant disease models.

-

Exploring its role as a biomarker in metabolic diseases, given the link between purine metabolism and conditions like gout.[24]

The therapeutic potential of this compound-based compounds is broad, with possible applications in inflammatory diseases, neurological disorders, cardiovascular conditions, and oncology.

Conclusion

This compound, a molecule with a rich history rooted in the foundational principles of purine chemistry, remains a subject of significant scientific interest. Its synthesis, based on classical yet adaptable methods, and its characterization through modern analytical techniques, provide a solid foundation for its exploration. The biological activities of this compound, particularly as an enzyme inhibitor and a potential adenosine receptor antagonist, highlight its potential as a lead compound in drug discovery. This guide has aimed to provide a comprehensive and technically sound overview to inspire and support the ongoing research that will undoubtedly continue to uncover the full potential of this intriguing methylated purine.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

- 1. DNAmod: this compound [dnamod.hoffmanlab.org]

- 2. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traube Purine Synthesis [drugfuture.com]

- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 5. chemistry-online.com [chemistry-online.com]

- 6. researchgate.net [researchgate.net]

- 7. 9-Methylpoxanthine [webbook.nist.gov]

- 8. 9-Methylpoxanthine [webbook.nist.gov]

- 9. A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estimation of post mortem interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]